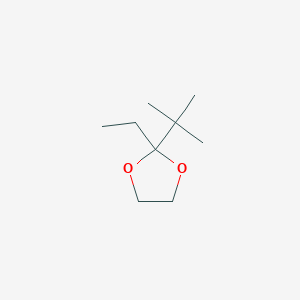
2-Tert-butyl-2-ethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-2-ethyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-2-ethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use similar catalysts and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of molecular sieves or orthoesters can help in the effective removal of water, which is crucial for the acetalization reaction .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation using nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
2-Tert-butyl-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-2-ethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the cyclic nature of the dioxolane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-2-methyl-1,3-dioxolane
- 2-Tert-butyl-2-phenyl-1,3-dioxolane
- 2-Tert-butyl-4-methyl-1,3-dioxolane
Uniqueness
2-Tert-butyl-2-ethyl-1,3-dioxolane is unique due to the presence of both tert-butyl and ethyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications where other dioxolanes may not be as effective.
Properties
CAS No. |
1005-75-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-tert-butyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-5-9(8(2,3)4)10-6-7-11-9/h5-7H2,1-4H3 |
InChI Key |
QTGYBZPTCBYAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
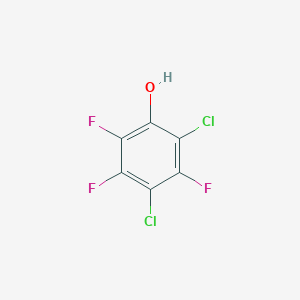
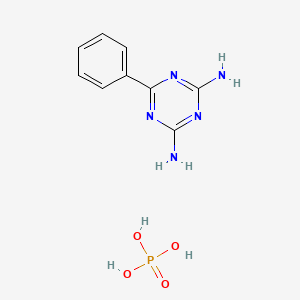
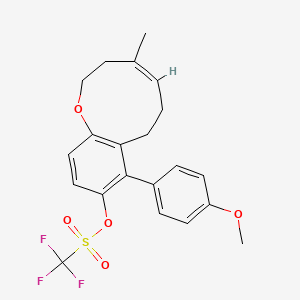

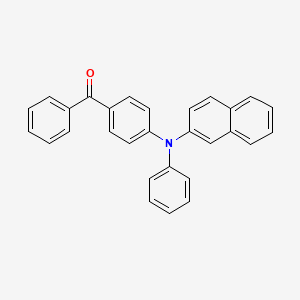
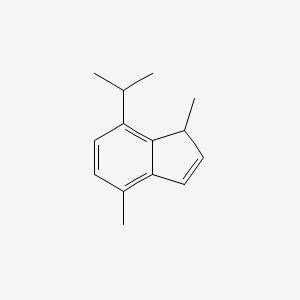
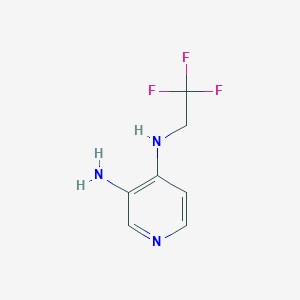
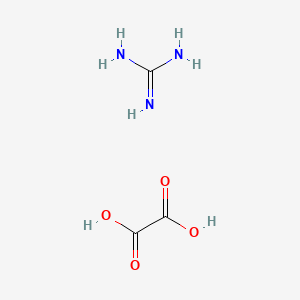
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
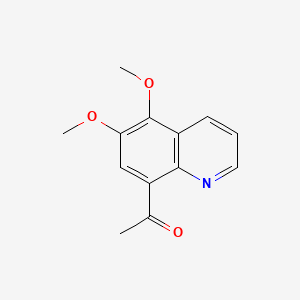
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
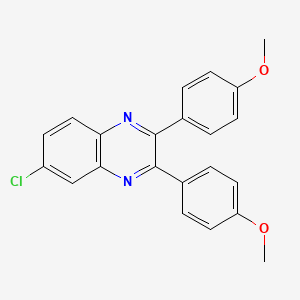
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
